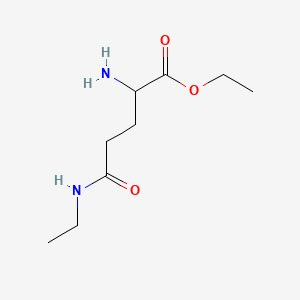

Ethyl 2-Amino-5-(ethylamino)-5-oxopentanoate

Description

Ethyl 2-Amino-5-(ethylamino)-5-oxopentanoate is an ethyl ester derivative of L-theanine (N-ethyl-L-glutamine), a non-proteinogenic amino acid. Its IUPAC name indicates a pentanoate backbone with an ethyl ester group at the carboxyl position, an amino group at C2, and an ethylamino substituent at C5 . Structurally, it is closely related to L-theanine (2-amino-5-(ethylamino)-5-oxopentanoic acid), differing only by the esterification of the carboxylic acid group (-COOH → -COOCH2CH3).

Properties

Molecular Formula |

C9H18N2O3 |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

ethyl 2-amino-5-(ethylamino)-5-oxopentanoate |

InChI |

InChI=1S/C9H18N2O3/c1-3-11-8(12)6-5-7(10)9(13)14-4-2/h7H,3-6,10H2,1-2H3,(H,11,12) |

InChI Key |

JYYILPKRJDOTRS-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)CCC(C(=O)OCC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-Amino-5-(ethylamino)-5-oxopentanoate typically involves the reaction of ethylamine with a suitable precursor, such as a keto acid or an ester. The reaction conditions often include the use of a solvent, such as ethanol or methanol, and a catalyst, such as a strong acid or base, to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors or high-pressure reactors, to increase the yield and efficiency of the process. The use of automated systems and advanced analytical techniques ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Amino-5-(ethylamino)-5-oxopentanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amino and ethylamino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted amino or ethylamino derivatives.

Scientific Research Applications

Ethyl 2-Amino-5-(ethylamino)-5-oxopentanoate exhibits a range of biological activities that make it a candidate for therapeutic applications:

- Neuroprotective Effects : Research indicates that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. It has been shown to influence neurotransmitter levels and protect against oxidative stress in neuronal cells .

- Antioxidant Properties : The compound possesses strong antioxidant activity, which can mitigate oxidative stress-related damage. Studies have demonstrated its ability to reduce lipid peroxide levels and enhance antioxidant enzyme activity in various animal models .

- Anti-inflammatory Effects : this compound has been found to inhibit inflammatory responses by downregulating pro-inflammatory cytokines such as IL-1β and TNF-α. This has implications for treating conditions like inflammatory bowel disease and other chronic inflammatory disorders .

Therapeutic Applications

The therapeutic applications of this compound are diverse:

- Cognitive Enhancement : The compound is recognized for its potential to improve cognitive function, including memory and attention. It is often used in formulations aimed at enhancing mental performance and reducing anxiety .

- Stress Relief : this compound is associated with promoting relaxation without sedation. This makes it a popular ingredient in dietary supplements aimed at stress management .

- Support in Antitumor Therapy : Preliminary studies suggest that this compound may enhance the efficacy of certain antitumor drugs while alleviating their side effects. Its role in modulating the immune response could be beneficial in cancer therapy .

Case Studies and Research Findings

Several case studies have illustrated the potential of this compound:

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various methods, including enzymatic approaches that yield cleaner reactions with fewer byproducts. Its chemical structure allows it to act as a building block for more complex molecules used in pharmaceuticals .

Mechanism of Action

The mechanism by which Ethyl 2-Amino-5-(ethylamino)-5-oxopentanoate exerts its effects involves its interaction with specific molecular targets and pathways. The amino and ethylamino groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The oxopentanoate moiety can participate in enzymatic reactions, further modulating biological processes.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C9H17N2O3 (estimated for the ester form; acid form: C7H14N2O3)

- Molecular Weight : ~202 g/mol (ester form; acid form: 174.20 g/mol)

- Functional Groups : Ethyl ester, primary amine, secondary amide.

- Applications : Intermediate in synthesizing bioactive derivatives (e.g., antitumor agents) .

Comparison with Structurally Similar Compounds

L-Theanine (N-Ethyl-L-glutamine)

- Structure: 2-Amino-5-(ethylamino)-5-oxopentanoic acid (acid form of the target compound).

- Key Differences :

- L-Theanine lacks the ethyl ester group, retaining a carboxylic acid (-COOH).

- Molecular Weight : 174.20 g/mol vs. ~202 g/mol for the ester.

- Pharmacokinetics : L-Theanine is absorbed via sodium-coupled transporters in the small intestine , while the ester form may exhibit enhanced lipophilicity and passive diffusion.

- Applications : L-Theanine is used for its neuroprotective and calming effects , whereas the ester serves as a synthetic precursor .

5-Amino-5-oxopentanoic Acid

Ethyl 5-(2-Naphthyl)-5-oxopentanoate

Ethyl (2S)-2-Amino-5--oxopentanoate Hydrochloride

Structural and Functional Analysis

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | TPSA (Ų) |

|---|---|---|---|---|

| Ethyl 2-Amino-5-(ethylamino)-5-oxopentanoate | C9H17N2O3 | ~202 | -3.60* | ~92.40* |

| L-Theanine (acid form) | C7H14N2O3 | 174.20 | -3.60 | 92.40 |

| 5-Amino-2-oxopentanoate | C5H9NO3 | 131.13 | -2.50† | 80.70† |

| Ethyl 5-(2-naphthyl)-5-oxopentanoate | C17H18O3 | ~270 | ~3.50‡ | ~50.00‡ |

*Estimated from acid form data ; †Calculated using ChemDraw; ‡Predicted based on aromatic substitution.

Biological Activity

Ethyl 2-Amino-5-(ethylamino)-5-oxopentanoate, a derivative of the amino acid theanine, has garnered attention for its potential biological activities, particularly in the realms of cancer treatment and neuroprotection. This article explores its biological activity based on existing research, including case studies and findings from various studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which allows it to interact with various biological pathways. Its structural similarity to glutamate suggests that it may influence neurotransmitter activity, potentially affecting mood and cognitive functions.

1. Anticancer Properties

Recent studies have highlighted the compound's ability to inhibit the growth of cancer cells. For instance, in vitro experiments demonstrated that this compound significantly inhibited the proliferation of lung cancer cell lines (LLC and A549) in a dose-dependent manner. The effective concentration range was found to be between 0.016 to 0.25 mM, with notable effects observed after 48 hours of treatment .

Table 1: Inhibition of Cancer Cell Growth

| Cell Line | Concentration (mM) | Inhibition (%) |

|---|---|---|

| LLC | 0.016 | 30 |

| A549 | 0.25 | 70 |

In vivo studies further corroborated these findings, revealing that the compound could enhance the efficacy of conventional anticancer drugs like cytarabine and vincristine when used in combination therapies .

2. Neuroprotective Effects

The neuroprotective properties of this compound are particularly relevant in models of neurodegenerative diseases. Research indicates that it may reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease and Parkinson's disease. The compound appears to modulate the expression of antioxidant enzymes, thereby enhancing cellular resilience against oxidative damage .

Case Study: Neuroprotection in Animal Models

In a study involving rat models subjected to oxidative stress, treatment with this compound resulted in a significant reduction in markers of oxidative damage and inflammation, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

The mechanisms through which this compound exerts its biological effects include:

- Antioxidant Activity : The compound enhances the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase, mitigating oxidative stress .

- Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines like IL-1β and TNF-α, contributing to reduced inflammation in various models .

- Modulation of Neurotransmitter Systems : By interacting with glutamate receptors, it may help regulate neurotransmitter activity, which is crucial for maintaining cognitive functions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.